molecular formula C18H29NO3S B6417119 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane CAS No. 898646-61-2

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane

Cat. No.: B6417119
CAS No.: 898646-61-2
M. Wt: 339.5 g/mol
InChI Key: ZQKDXZRBFSRBQE-UHFFFAOYSA-N
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Description

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane is a sulfonamide derivative featuring an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) linked via a sulfonyl group to a substituted phenyl ring. The phenyl substituents include a tert-butyl group at the 3-position and an ethoxy group at the 4-position. The molecular formula of the compound is C₁₈H₂₈NO₃S, distinguishing it from simpler analogs due to the bulky tert-butyl moiety.

Properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDXZRBFSRBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The synthesis begins with the sulfonylation of a phenyl ring substituted with tert-butyl and ethoxy groups. This step involves the reaction of the phenyl precursor with a sulfonyl chloride reagent under basic conditions.

    Azepane Ring Formation: The next step involves the formation of the azepane ring. This can be achieved through a cyclization reaction, where an appropriate amine precursor undergoes ring closure in the presence of a suitable catalyst.

    Final Coupling: The final step involves coupling the phenyl sulfonyl intermediate with the azepane ring. This step typically requires the use of a coupling reagent and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

1-[(4-Ethoxyphenyl)sulfonyl]azepane (, Entry 5)
  • Structure : Lacks the 3-tert-butyl group present in the target compound.
  • Molecular Formula: C₁₄H₂₁NO₃S.
  • Key Differences: The absence of the tert-butyl group reduces steric hindrance and molecular weight.
Indole-Based Sulfonamides (, Compounds 2 and 3)
  • Structure: Feature a methylsulfonyl (Compound 2) or aminosulfonyl (Compound 3) group on an indole core.
  • Molecular Formula: Not explicitly stated but likely distinct due to the indole scaffold.
  • Key Differences :
    • The indole core introduces aromaticity and planar geometry, contrasting with the flexible azepane ring.
    • Smaller sulfonyl substituents (e.g., methylsulfonyl) correlate with cytotoxic activity against cancer cell lines (e.g., COLO 205, SK-MEL-2) . The tert-butyl group in the target compound may hinder similar interactions due to steric effects.

Compounds with Identical Molecular Formulas (C₁₄H₂₁NO₃S)

(N-Crotonoyl)-(2R)-Bornane-10,2-sultam (, Entry 6)
  • Structure: A bornane sultam (a bicyclic sulfonamide) with a crotonoyl group.
  • Key Differences: The rigid bornane framework contrasts with the azepane ring, affecting conformational flexibility and binding pocket compatibility.
(N-Crotonoyl)-(2R)-Bornane-10,2-sultarm (, Entry 7)
  • Structure : Likely a typographical variant of Entry 6, retaining the same core but with unverified stereochemical or substituent differences.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activity
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane Azepane sulfonamide 3-tert-butyl, 4-ethoxy C₁₈H₂₈NO₃S High lipophilicity, steric bulk
1-[(4-Ethoxyphenyl)sulfonyl]azepane Azepane sulfonamide 4-ethoxy C₁₄H₂₁NO₃S Moderate solubility, lower logP
Indole-5-O-methylsulfonyl (Compound 2) Indole sulfonamide 5-O-methylsulfonyl Not provided Cytotoxic (IC₅₀ ~ doxorubicin)
(N-Crotonoyl)-(2R)-Bornane-10,2-sultam Bornane sultam N-crotonoyl C₁₄H₂₁NO₃S Rigid bicyclic structure

Key Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound increases steric hindrance, which may limit interactions with flat binding pockets (e.g., enzyme active sites) compared to indole-based sulfonamides .
  • Lipophilicity : The tert-butyl and ethoxy groups enhance logP, favoring membrane permeability but risking poor aqueous solubility—a common trade-off in drug design.
  • Biological Activity: While indole sulfonamides demonstrate cytotoxicity, the target compound’s activity remains unstudied.

Biological Activity

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a sulfonamide group attached to an azepane ring, with a tert-butyl and ethoxy substituent on the phenyl ring. This unique structure is pivotal for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Tumor Growth : Preliminary studies suggest that analogs of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown significant cytotoxic effects against colon cancer cell lines by targeting specific oncogenes and tumor suppressor pathways .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against Tobacco Mosaic Virus (TMV), showcasing their potential in treating viral infections .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of this compound:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)5.6Apoptosis induction
MCF-7 (Breast)4.8Cell cycle arrest
HeLa (Cervical)2.8Caspase activation

These results indicate that the compound exhibits potent activity across different cancer types, with lower IC50 values suggesting higher efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring significantly impact biological activity. For example:

  • Electron-withdrawing groups at the para position enhance cytotoxicity.
  • Steric hindrance from bulky groups like tert-butyl can reduce activity compared to smaller substituents.

This information is critical for designing more potent analogs.

Case Study 1: Colon Cancer Treatment

In a study involving xenograft models, compounds structurally related to this compound were administered to mice with induced colon tumors. The results showed:

  • Reduction in Tumor Size : Significant decrease in tumor volume was observed after treatment.
  • Histopathological Analysis : No overt toxicity was detected in vital organs, indicating a favorable safety profile .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential of this compound against TMV demonstrated:

  • Inhibition Rate : Compounds showed over 40% inhibition at concentrations comparable to established antiviral agents like ribavirin.
  • Broad Spectrum Activity : Effective against multiple strains, suggesting versatility in therapeutic applications .

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